Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
Vue d'ensemble
Description
The compound “Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized using TFA-catalyzed tandem reactions of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method was reported to be efficient and compatible with a wide range of functional groups .Applications De Recherche Scientifique
Chiral Azole Derivatives and Antifungal Agents
Racemic and enantiopure benzofuranmethanamines have been reacted with specific oxaziridines to yield potent antiaromatase agents, highlighting the importance of racemic compounds in the synthesis of enantiomerically pure pharmaceuticals with high enantiomeric excess. This process showcases the application of racemic compounds in the development of antifungal and antiaromatase agents, demonstrating their significant role in medicinal chemistry (F. Messina et al., 2000).
Catalytic Asymmetrization of Dicyclopentadiene Derivatives
The treatment of racemic dicyclopentadiene derivatives with specific reagents in the presence of a catalytic amount of chiral copper(II) catalysts has been shown to yield optically active products. These products serve as useful building blocks bearing multiple asymmetric centers, demonstrating the utility of racemic mixtures in catalytic asymmetrization processes to achieve high enantioselectivity (Kohmura et al., 2000).
Kinetic Resolution via Acylation
A study on the kinetic resolution of racemic benzoxazine derivatives through acylation with chiral acyl chlorides offers a preparative method for obtaining enantiomerically pure compounds. This highlights the application of racemic compounds in achieving enantiomeric purity through selective reactions, which is crucial in the synthesis of chiral pharmaceuticals and materials (S. A. Vakarov et al., 2019).
Chemoenzymatic Asymmetric Synthesis
The asymmetric synthesis of benzoxazine derivatives through chemoenzymatic strategies showcases the use of racemic mixtures in producing enantiomerically pure products. This method, involving bioreduction and lipase-catalyzed reactions, demonstrates the versatility of racemic compounds in the synthesis of key pharmaceutical precursors, such as Levofloxacin (María López-Iglesias et al., 2015).
Enantioselective Approaches to Alkaloids
Biogenetically inspired enantioselective approaches to indolo[2,3-a]- and benzo[a]quinolizidine alkaloids from racemic oxodiester demonstrate the significance of racemic compounds in natural product synthesis. This method leverages racemic mixtures in a tandem dynamic kinetic resolution process to produce bicyclic lactams, highlighting the importance of racemic compounds in the synthesis of complex natural products (Oriol Bassas et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
(4aS,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRMICKYMZONRP-YIKNKFAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.